Cas no 1698097-10-7 (2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide)

2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide is a fluorinated acetamide derivative featuring a 2-methylpiperidin-4-yl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motifs, which may enhance metabolic stability and bioavailability. The trifluoroacetamide group contributes to improved lipophilicity and potential binding affinity, while the 2-methylpiperidine moiety offers stereochemical diversity for chiral applications. Its well-defined molecular structure makes it a valuable intermediate in the synthesis of biologically active compounds, particularly in the development of CNS-targeting agents or enzyme inhibitors. The compound’s purity and stability under standard conditions further support its utility in exploratory research and process optimization.
2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide structure
1698097-10-7 structure
Product Name:2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide
CAS No:1698097-10-7
MF:C8H13F3N2O
MW:210.196832418442
MDL:MFCD31689829
CID:5220110
Update Time:2025-05-19

2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2,2,2-trifluoro-N-(2-methyl-4-piperidinyl)-
    • 2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide
    • MDL: MFCD31689829
    • Inchi: 1S/C8H13F3N2O/c1-5-4-6(2-3-12-5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14)
    • InChI Key: IYBWTJNKVSEMJE-UHFFFAOYSA-N
    • SMILES: C(NC1CCNC(C)C1)(=O)C(F)(F)F

2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide Pricemore >>

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2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide Related Literature

Additional information on 2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide

Compound CAS No. 1698097-10-7: 2,2,2-Trifluoro-N-(2-Methylpiperidin-4-Yl)Acetamide

The compound CAS No. 1698097-10-7, also known as 2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide, is a synthetic organic compound with a unique structure that combines a trifluoromethyl group with a piperidine ring. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The molecule's structure is characterized by a trifluoroacetyl group attached to a piperidine ring substituted with a methyl group at the 4-position. This combination of functional groups imparts distinctive chemical and physical properties to the compound.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. The presence of three fluorine atoms in the trifluoromethyl group of CAS No. 1698097-10-7 contributes to its high lipophilicity and stability, making it a promising candidate for various biological applications. Researchers have explored its potential as a modulator of ion channels and receptors, which are critical targets for treating neurological disorders such as epilepsy and chronic pain.

The synthesis of 2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide involves a multi-step process that typically starts with the preparation of the piperidine derivative. The introduction of the trifluoromethyl group is achieved through nucleophilic acylation or other fluorination techniques. These methods ensure high yields and purity, which are essential for subsequent biological testing and characterization.

In terms of pharmacokinetics, studies have shown that CAS No. 1698097-10-7 exhibits favorable absorption and distribution properties in preclinical models. Its ability to cross cellular membranes efficiently suggests potential for oral administration in therapeutic settings. However, further research is required to fully understand its metabolism and excretion pathways in vivo.

The compound's interaction with biological systems has been investigated using advanced techniques such as X-ray crystallography and molecular dynamics simulations. These studies have provided insights into its binding modes with target proteins, which are crucial for optimizing its therapeutic potential. For instance, computational modeling has revealed that the methyl-substituted piperidine ring plays a significant role in stabilizing interactions with protein pockets.

Another area of interest is the compound's application in materials science. The trifluoromethyl group's electron-withdrawing properties make it suitable for use in polymer chemistry and as an additive in coatings and adhesives. Researchers have explored its ability to enhance the thermal stability and mechanical properties of polymer matrices, opening new avenues for industrial applications.

In conclusion, CAS No. 1698097-10-7, or 2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable pharmacokinetic properties position it as a valuable tool in drug discovery and materials science. Continued research will undoubtedly unlock further potential uses for this intriguing molecule.

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